4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-methyl-6-phenyl-
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Overview
Description
4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-methyl-6-phenyl- is a heterocyclic compound that belongs to the pyrimidinone family. This compound is characterized by its unique structure, which includes a pyrimidinone ring substituted with a 2-chlorophenyl group at the 3-position, a methyl group at the 2-position, and a phenyl group at the 6-position. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-methyl-6-phenyl- typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-ketoester, and urea. The reaction is usually carried out in the presence of a catalyst such as Lewis acids or Bronsted acids under reflux conditions in ethanol or other suitable solvents .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-methyl-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinone derivatives.
Scientific Research Applications
4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-methyl-6-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-methyl-6-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways .
Comparison with Similar Compounds
- 4(3H)-Pyrimidinone, 3-(4-bromophenyl)-2-methyl-6-phenyl-
- 4(3H)-Pyrimidinone, 3-(2,4-dimethoxyphenyl)-2-methyl-6-phenyl-
- 4(3H)-Pyrimidinone, 3-(4-chlorophenyl)-2-methyl-6-phenyl-
Comparison: Compared to its analogs, 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-methyl-6-phenyl- exhibits unique properties due to the presence of the 2-chlorophenyl group. This substitution can influence the compound’s reactivity, biological activity, and physical properties. For instance, the electron-withdrawing effect of the chlorine atom can enhance the compound’s stability and alter its interaction with biological targets .
Properties
CAS No. |
87490-00-4 |
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Molecular Formula |
C17H13ClN2O |
Molecular Weight |
296.7 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-2-methyl-6-phenylpyrimidin-4-one |
InChI |
InChI=1S/C17H13ClN2O/c1-12-19-15(13-7-3-2-4-8-13)11-17(21)20(12)16-10-6-5-9-14(16)18/h2-11H,1H3 |
InChI Key |
AQLDDVLCFFOVNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=O)N1C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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